
2-Chlorohexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorohexan-1-OL is an organic compound with the molecular formula C6H13ClO. It is a type of alcohol where a chlorine atom is substituted at the second position of a hexane chain, and a hydroxyl group is attached to the first carbon atom. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorohexan-1-OL can be synthesized through several methods. One common method involves the reaction of hexan-1-ol with thionyl chloride (SOCl2) to produce 2-chlorohexane, which is then hydrolyzed to form this compound . Another method involves the use of sodium hypochlorite and acetic acid to oxidize hexan-1-ol, followed by chlorination .
Industrial Production Methods
In industrial settings, this compound is often produced through the chlorination of hexan-1-ol using chlorine gas in the presence of a catalyst. This method is efficient and allows for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chlorohexan-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chlorohexanal or further to 2-chlorohexanoic acid.
Reduction: It can be reduced to form hexan-1-ol.
Substitution: The chlorine atom can be substituted with other functional groups, such as bromine or iodine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium iodide (NaI) in acetone are commonly used for halogen exchange reactions.
Major Products Formed
Oxidation: 2-chlorohexanal, 2-chlorohexanoic acid
Reduction: Hexan-1-ol
Substitution: 2-iodohexan-1-ol, 2-bromohexan-1-ol
Scientific Research Applications
2-Chlorohexan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated alcohols.
Medicine: It is explored for its potential use in the synthesis of pharmaceuticals.
Industry: It is used in the production of surfactants and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chlorohexan-1-OL involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can engage in nucleophilic substitution reactions. These interactions can affect the compound’s reactivity and its role in different chemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chlorohexane: Similar structure but lacks the hydroxyl group.
Hexan-1-ol: Similar structure but lacks the chlorine atom.
2-Bromohexan-1-OL: Similar structure with bromine instead of chlorine
Uniqueness
2-Chlorohexan-1-OL is unique due to the presence of both a hydroxyl group and a chlorine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
63216-75-1 |
|---|---|
Molecular Formula |
C6H13ClO |
Molecular Weight |
136.62 g/mol |
IUPAC Name |
2-chlorohexan-1-ol |
InChI |
InChI=1S/C6H13ClO/c1-2-3-4-6(7)5-8/h6,8H,2-5H2,1H3 |
InChI Key |
IJEAXCYIMJMBHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


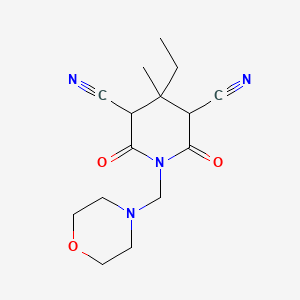
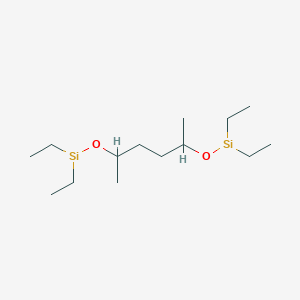


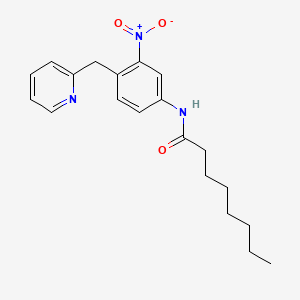
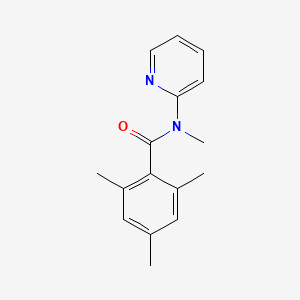
![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)
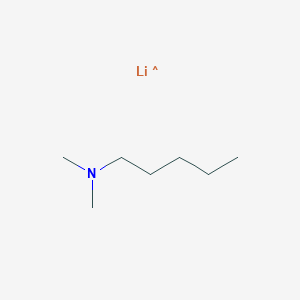

![1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14505770.png)
![(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid](/img/structure/B14505774.png)
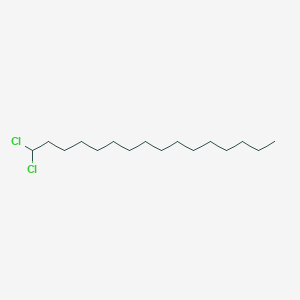
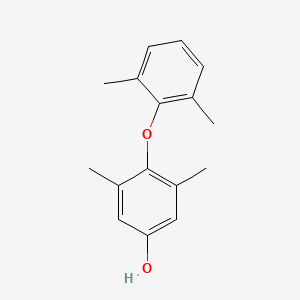
![3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]-](/img/structure/B14505799.png)
